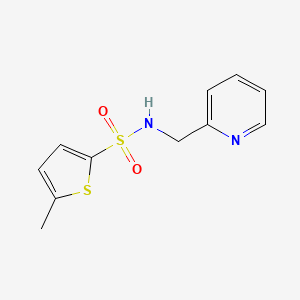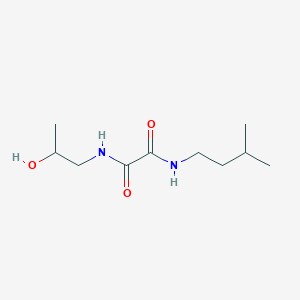
5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide, also known as PNU-282987, is a chemical compound that belongs to the class of nicotinic acetylcholine receptor agonists. It is a selective agonist of α7 nicotinic acetylcholine receptors, which are widely distributed in the central nervous system and play an important role in various physiological and pathological processes.
作用机制
The mechanism of action of 5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide is through its selective agonist activity on α7 nicotinic acetylcholine receptors. Activation of these receptors leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which play important roles in regulating neuronal activity and modulating cognitive and emotional processes. 5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide has been shown to enhance cognitive function, reduce inflammation and oxidative stress, and improve synaptic plasticity and neuroprotection.
Biochemical and Physiological Effects:
5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide has several biochemical and physiological effects, including modulation of neurotransmitter release, regulation of synaptic plasticity, reduction of oxidative stress and inflammation, and improvement of neuroprotection. It has been shown to enhance cognitive function, memory consolidation, and learning ability, as well as reduce anxiety and depression-like behavior in animal models.
实验室实验的优点和局限性
5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide has several advantages for lab experiments, including its selectivity and potency in activating α7 nicotinic acetylcholine receptors, its ability to cross the blood-brain barrier, and its low toxicity and side effects. However, there are also some limitations, such as its relatively short half-life and the need for careful dosing and administration to avoid potential toxicity and adverse effects.
未来方向
There are several future directions for the research and development of 5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide, including:
1. Further investigation of its therapeutic potential in neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
2. Development of novel analogs and derivatives with improved pharmacokinetic and pharmacodynamic properties.
3. Exploration of its potential as a cognitive enhancer and neuroprotective agent in healthy individuals and aging populations.
4. Investigation of its potential as a therapeutic agent for other diseases, such as inflammatory bowel disease, diabetes, and cancer.
5. Study of its mechanism of action and interaction with other signaling pathways and neurotransmitter systems.
Conclusion:
In conclusion, 5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide is a selective agonist of α7 nicotinic acetylcholine receptors that has shown potential therapeutic effects in several neurological disorders and has been widely used in scientific research. Its mechanism of action involves modulation of neurotransmitter release and regulation of synaptic plasticity, which leads to enhancement of cognitive function, reduction of inflammation and oxidative stress, and improvement of neuroprotection. There are several advantages and limitations for lab experiments, and several future directions for research and development.
合成方法
The synthesis method of 5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide involves several steps, including the reaction of 2-chloro-5-methylthiophene with sodium hydride, followed by the reaction with 2-pyridinemethanol to form 5-methyl-N-(2-pyridinylmethyl)-2-thiophene sulfonamide. The final product is obtained through purification and recrystallization.
科学研究应用
5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide has been widely used in scientific research, particularly in the field of neuroscience. It has been shown to have potential therapeutic effects in several neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. In addition, 5-methyl-N-(2-pyridinylmethyl)-2-thiophenesulfonamide has been used to study the role of α7 nicotinic acetylcholine receptors in various physiological and pathological processes, such as learning and memory, inflammation, and pain.
属性
IUPAC Name |
5-methyl-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S2/c1-9-5-6-11(16-9)17(14,15)13-8-10-4-2-3-7-12-10/h2-7,13H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFPIUQGEGIULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyridin-2-ylmethyl)thiophene-2-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[methyl(phenyl)amino]sulfonyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5118344.png)
acetate](/img/structure/B5118347.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethoxybenzene)](/img/structure/B5118355.png)
![N-{3-[(2-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5118363.png)
![2-(4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-piperazinyl)ethanol](/img/structure/B5118371.png)
![1-[3-(2-allylphenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5118375.png)




![2-({4-[4-(1-pyrrolidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-1H-indole](/img/structure/B5118417.png)
![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-(2-phenoxyethyl)-3-isoxazolecarboxamide](/img/structure/B5118421.png)
![N-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5118434.png)
